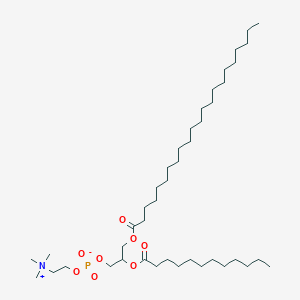
N-(Benzyloxy)-N-(3-iodopropyl)acetamide
Descripción general
Descripción
N-(Benzyloxy)-N-(3-iodopropyl)acetamide, also known as BIA or BIA 10-2474, is a small molecule drug candidate that was developed for the treatment of chronic pain. It is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. The inhibition of FAAH leads to an increase in endocannabinoid levels, which can reduce pain and inflammation.
Aplicaciones Científicas De Investigación
1. Biochemical Applications
N-(Benzyloxy)-N-(3-iodopropyl)acetamide may have applications in biochemical research, particularly related to drug metabolism and pharmacokinetics. For instance, studies have investigated the pharmacokinetics of similar compounds, like N-benzyl-2-nitro-1-imidazole acetamide (benznidazole), which is used in the treatment of Chagas disease. The steady-state plasma level maxima and minima of the unchanged drug were observed to align well with calculated values based on previously determined pharmacokinetic parameters, suggesting potential applications of similar compounds in pharmacokinetic modeling and drug monitoring (Raaflaub, 1980).
2. Analytical Chemistry Applications
Compounds structurally similar to N-(Benzyloxy)-N-(3-iodopropyl)acetamide are also used in analytical chemistry, especially in the development of novel methods for measuring specific biomarkers. For example, research has developed LC-MS/MS and GC-MS/MS methods for the measurement of plasma and urine concentrations of various paracetamol metabolites, demonstrating the role of such compounds in developing analytical techniques for biological sample analysis (Trettin et al., 2014).
3. Toxicology and Occupational Health
N-(Benzyloxy)-N-(3-iodopropyl)acetamide and structurally related compounds have implications in toxicology and occupational health, especially concerning exposure biomarkers. For example, studies on benzylmercapturic acid, a metabolite related to toluene exposure, have shown its effectiveness as a marker of occupational exposure, indicating potential applications of similar compounds in monitoring and preventing occupational hazards (Inoue et al., 2002).
Propiedades
IUPAC Name |
N-(3-iodopropyl)-N-phenylmethoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO2/c1-11(15)14(9-5-8-13)16-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIJZGJNWZOKBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCCI)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647173 | |
| Record name | N-(Benzyloxy)-N-(3-iodopropyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Benzyloxy)-N-(3-iodopropyl)acetamide | |
CAS RN |
1003599-67-4 | |
| Record name | N-(Benzyloxy)-N-(3-iodopropyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















